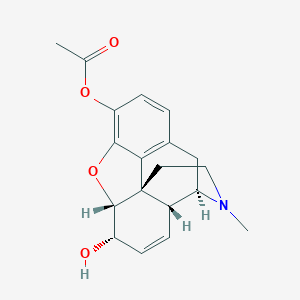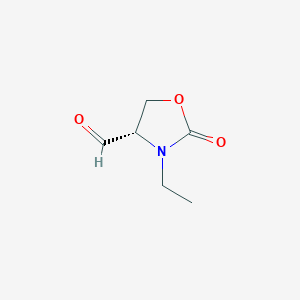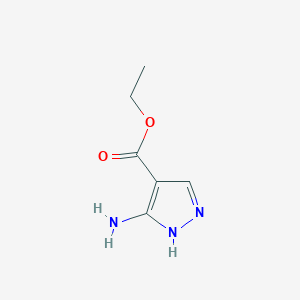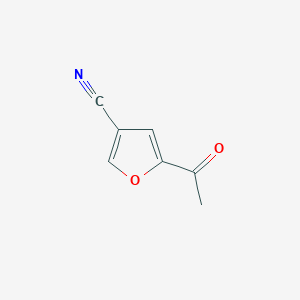![molecular formula C18H24O2 B164239 1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol CAS No. 53866-33-4](/img/structure/B164239.png)
1,3,5[10]-Estratriene-2,4-D2-3,17beta-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,510-Estratriene-2,4-D2-3,17beta-diol is a synthetic estrogenic compound. It is structurally similar to estradiol, a naturally occurring hormone in the human body. This compound is often used in scientific research to study the effects of estrogen on various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,510-Estratriene-2,4-D2-3,17beta-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of estrone, followed by deuterium exchange reactions to introduce the deuterium atoms at specific positions. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas (D2) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
1,3,510-Estratriene-2,4-D2-3,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can produce various hydroxylated compounds.
Applications De Recherche Scientifique
1,3,510-Estratriene-2,4-D2-3,17beta-diol has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of estrogens.
Biology: Helps in understanding the role of estrogens in cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects by binding to estrogen receptors (ER) in target cells. This binding activates the receptor, allowing it to enter the nucleus and regulate gene transcription. The resulting messenger RNA (mRNA) is translated into proteins that mediate the biological effects of the compound. Key molecular targets include ERα and ERβ, which are involved in various signaling pathways related to cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The natural hormone with similar structure and function.
Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.
Estriol: A weaker estrogen with hydroxyl groups at the C3, C16, and C17 positions.
Uniqueness
1,3,510-Estratriene-2,4-D2-3,17beta-diol is unique due to the presence of deuterium atoms, which can alter its metabolic stability and biological activity. This makes it a valuable tool in research for studying the effects of isotopic substitution on estrogenic activity.
Propriétés
Numéro CAS |
53866-33-4 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(17S)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i3D,10D |
Clé InChI |
VOXZDWNPVJITMN-CKJOQQCQSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
[2H]C1=CC2=C(CCC3C2CCC4(C3CC[C@@H]4O)C)C(=C1O)[2H] |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
2,4-Dideuteriostradiol; E2-d2; Estradiol-d2; β-Estradiol-d2; 17β-Oestradiol-d2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)








